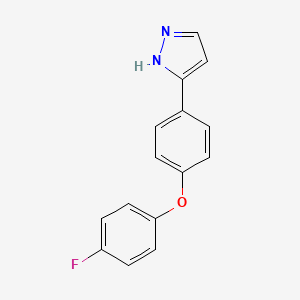

3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole

描述

Significance of Pyrazole (B372694) Core in Heterocyclic Chemistry

Historical Context and Evolution of Pyrazole Derivatives in Medicinal Chemistry

The history of pyrazole in medicinal chemistry dates back to the late 19th century with the discovery of antipyrine, one of the first synthetic analgesics and antipyretics. This early success spurred extensive research into pyrazole derivatives, leading to the development of a wide array of therapeutic agents over the decades. The evolution of pyrazole-based drugs has seen a progression from simple, early-generation compounds to highly tailored molecules designed to interact with specific biological targets. This progression has been driven by advancements in synthetic methodologies, a deeper understanding of disease mechanisms, and the advent of structure-based drug design. Over the years, the pyrazole scaffold has been chemically modified in countless ways to optimize potency, selectivity, and pharmacokinetic profiles, cementing its status as a highly adaptable and enduringly important core in drug discovery.

Broad Pharmacological Relevance of Pyrazole-Containing Scaffolds

The pharmacological importance of the pyrazole moiety is exceptionally broad, with derivatives exhibiting a wide spectrum of biological activities. Pyrazole-containing compounds have been successfully developed as anti-inflammatory, analgesic, anticancer, antimicrobial, antiviral, and antipsychotic agents. A prominent example is Celecoxib, a selective COX-2 inhibitor used for the treatment of arthritis and acute pain. The versatility of the pyrazole core allows it to be incorporated into molecules that can target a diverse range of enzymes and receptors. This wide-ranging pharmacological relevance is a direct consequence of the structural and electronic characteristics of the pyrazole ring, which can be readily functionalized to achieve specific interactions with biological macromolecules.

Structure

3D Structure

属性

分子式 |

C15H11FN2O |

|---|---|

分子量 |

254.26 g/mol |

IUPAC 名称 |

5-[4-(4-fluorophenoxy)phenyl]-1H-pyrazole |

InChI |

InChI=1S/C15H11FN2O/c16-12-3-7-14(8-4-12)19-13-5-1-11(2-6-13)15-9-10-17-18-15/h1-10H,(H,17,18) |

InChI 键 |

CGMPMLHCCFCLQL-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1C2=CC=NN2)OC3=CC=C(C=C3)F |

产品来源 |

United States |

Synthetic Methodologies and Chemical Transformations of 3 4 4 Fluorophenoxy Phenyl 1h Pyrazole

Established Synthetic Pathways to the Pyrazole (B372694) Core

The synthesis of the 1H-pyrazole ring is a well-established field in organic chemistry, with several reliable methods developed over more than a century. The most common strategies involve the reaction of a binucleophile, typically hydrazine (B178648) or its derivatives, with a three-carbon dielectrophilic synthon.

Cyclocondensation Reactions Employing Hydrazine Derivatives

The most classical and widely used method for pyrazole synthesis is the cyclocondensation reaction between hydrazine and a 1,3-dielectrophilic compound. chemicalbook.comnih.gov This approach, often referred to as the Knorr pyrazole synthesis, is versatile and can be adapted for a wide range of substituted pyrazoles. wikipedia.orgresearchgate.net

Key 1,3-dielectrophilic substrates for this reaction include:

1,3-Diketones: The reaction of a 1,3-diketone with hydrazine is a straightforward and high-yielding method for preparing polysubstituted pyrazoles. The reaction typically proceeds rapidly, often at room temperature. chemicalbook.com If an unsymmetrical diketone is used with a substituted hydrazine, a mixture of two regioisomers can be formed. wikipedia.org

α,β-Unsaturated Carbonyls (Chalcones): The reaction of α,β-unsaturated ketones or aldehydes (chalcones) with hydrazine derivatives first yields a pyrazoline intermediate via a Michael addition followed by cyclization. chemicalbook.com This pyrazoline must then be oxidized to the aromatic pyrazole ring. chemicalbook.comguidechem.com

Acetylenic Ketones: The cyclocondensation of hydrazine derivatives with acetylenic ketones can also produce pyrazoles. However, this reaction is known to often yield a mixture of regioisomers. chemicalbook.comwikipedia.org

The reaction conditions for these cyclocondensations are generally mild, though they can be influenced by the reactivity of the substrates.

| Substrate Type | Reactant | Intermediate | Product | Key Features |

| 1,3-Diketone | Hydrazine | - | Pyrazole | Direct, often high-yielding reaction. chemicalbook.com |

| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline | Pyrazole | Requires a subsequent oxidation step. guidechem.com |

| Acetylenic Ketone | Hydrazine | - | Pyrazole | Can lead to mixtures of regioisomers. wikipedia.org |

Alternative Synthetic Approaches to 1H-Pyrazole Frameworks

Beyond the classical Knorr synthesis, several other methods have been developed to access the 1H-pyrazole framework. These alternatives can offer advantages in terms of substrate availability, regiocontrol, or functional group tolerance.

1,3-Dipolar Cycloadditions: This method involves the [3+2] cycloaddition of a diazo compound (as the 1,3-dipole) with an alkyne. researchgate.net Diazoalkanes, often generated in situ from tosylhydrazones, react with alkynes to form the pyrazole ring in a highly convergent manner. This approach is particularly useful for synthesizing pyrazoles with specific substitution patterns that may be difficult to achieve through cyclocondensation. nih.gov

Multicomponent Reactions (MCRs): MCRs offer a highly efficient route to complex pyrazoles by combining three or more starting materials in a single pot. researchgate.net For instance, a four-component synthesis can involve a Kumada coupling to form an α,β-unsaturated ketone in situ, which then undergoes a Michael addition and cyclocondensation with a hydrazine derivative to yield the pyrazole. researchgate.net

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) can be used to synthesize 4-formylpyrazoles from hydrazones. This reaction provides a direct route to pyrazoles bearing a useful aldehyde handle for further functionalization. nih.gov

Specific Synthetic Routes Towards 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole and its Analogs

The synthesis of the target molecule, this compound, requires a strategy that combines the formation of the diaryl ether with the construction of the pyrazole ring. A logical retrosynthetic analysis suggests that the pyrazole ring can be formed from a suitable 1,3-dicarbonyl or α,β-unsaturated precursor that already contains the 4-(4-fluorophenoxy)phenyl moiety.

Construction of the 4-(4-Fluorophenoxy)phenyl Moiety

The formation of the diaryl ether bond is a critical step in the synthesis. The key precursor for this part of the molecule is typically 4-(4-fluorophenoxy)acetophenone. This intermediate can be synthesized through two primary methods:

Ullmann Condensation: The Ullmann ether synthesis is a classical copper-catalyzed reaction between an aryl halide and a phenol. wikipedia.org In this context, it would involve the reaction of 4-fluorophenol (B42351) with 4-chloroacetophenone or 4-bromoacetophenone in the presence of a copper catalyst and a base. Modern Ullmann-type reactions often use ligands to accelerate the coupling, allowing for milder reaction conditions. nih.govorganic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr): This reaction is effective when the aryl halide is activated by electron-withdrawing groups. The acetyl group in 4-fluoroacetophenone is an activating group, making the fluorine atom susceptible to displacement by a nucleophile. masterorganicchemistry.comlibretexts.org Therefore, reacting 4-fluoroacetophenone with the potassium salt of 4-hydroxyphenol (or 4-fluorophenol with 4-hydroxyacetophenone) in a polar aprotic solvent like DMSO or DMF is a viable and often high-yielding method for creating the ether linkage. researchgate.net

| Reaction | Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Features |

| Ullmann Condensation | 4-Fluorophenol | 4-Chloroacetophenone | Copper salt, Base | Classic method, often requires high temperatures. wikipedia.org |

| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluoroacetophenone | 4-Hydroxyphenol | Base (e.g., K₂CO₃), DMSO | Efficient due to the electron-withdrawing acetyl group. researchgate.net |

Coupling Strategies for Pyrazole Ring Formation

Once the 4-(4-fluorophenoxy)acetophenone precursor is obtained, the pyrazole ring can be constructed using established cyclocondensation chemistry. A common and effective two-step sequence involves:

Formation of a 1,3-Dicarbonyl Intermediate: The 4-(4-fluorophenoxy)acetophenone can be converted into a 1,3-diketone, such as 1-(4-(4-fluorophenoxy)phenyl)butane-1,3-dione, via a Claisen condensation with an ester like ethyl acetate.

Cyclocondensation with Hydrazine: The resulting 1,3-diketone is then treated with hydrazine hydrate. The reaction proceeds through a condensation-cyclization sequence to yield the desired this compound. atlantis-press.com

Alternatively, a chalcone-based route can be employed:

Claisen-Schmidt Condensation: The 4-(4-fluorophenoxy)acetophenone is condensed with an aldehyde (e.g., benzaldehyde, or more simply, an aldehyde equivalent like trioxane (B8601419) for an unsubstituted pyrazole at the 5-position) under basic conditions to form an α,β-unsaturated ketone (a chalcone). akademisains.gov.my

Reaction with Hydrazine and Oxidation: The chalcone (B49325) is then reacted with hydrazine to form a pyrazoline, which is subsequently oxidized (e.g., by air, or a mild oxidizing agent) to afford the final pyrazole. nih.govmdpi.com

Regioselectivity Control in Pyrazole Synthesis

Regioselectivity becomes a crucial consideration when an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine (e.g., methylhydrazine). researchgate.net The reaction can potentially yield two different regioisomeric pyrazoles. In the synthesis of the title compound using unsubstituted hydrazine (H₂NNH₂), this issue is moot as there is only one possible product.

However, for the synthesis of N-substituted analogs, several factors can be manipulated to control the regiochemical outcome:

Steric and Electronic Effects: The regioselectivity is often governed by the initial nucleophilic attack of the hydrazine at one of the two carbonyl carbons. Generally, the more nucleophilic nitrogen of the substituted hydrazine (e.g., the NH₂ group of methylhydrazine) attacks the more electrophilic or less sterically hindered carbonyl carbon of the diketone. wikipedia.org

Solvent Effects: The choice of solvent can dramatically influence regioselectivity. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) has been shown to significantly improve the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine. healthcare-bulletin.co.uk

pH Control: The reaction pH can also direct the outcome by influencing the protonation state of the hydrazine and the enolization of the diketone.

By carefully selecting the synthetic precursors and reaction conditions, the synthesis of this compound and its N-substituted analogs can be achieved with high efficiency and control.

Optimization of Synthetic Conditions and Yield Enhancement

The efficient synthesis of this compound, typically formed via the cyclization of a corresponding chalcone precursor—(2E)-1-(4-(4-fluorophenoxy)phenyl)-3-phenylprop-2-en-1-one—with hydrazine, is highly dependent on the reaction conditions. Optimization of catalytic systems and reaction media is crucial for maximizing yield and minimizing reaction times.

The conversion of α,β-unsaturated ketones (chalcones) to pyrazoles is a well-established reaction that can be catalyzed by both acids and bases. The choice of catalyst and solvent significantly impacts the reaction's efficiency.

Catalytic Approaches:

Acid Catalysis: Glacial acetic acid is a common solvent and catalyst, facilitating the condensation and subsequent cyclization of the chalcone with hydrazine hydrate. scispace.com In some protocols, molecular iodine has been used as a catalyst in conjunction with acetic acid to achieve excellent yields in shorter time frames. scispace.com

Base Catalysis: Base-catalyzed methods are also prevalent. Systems like potassium hydroxide (B78521) in ethanol (B145695) or sodium hydroxide in methanol (B129727) can be employed, particularly in the initial Claisen-Schmidt condensation to form the chalcone precursor. scispace.com

Metal and Solid Acid Catalysis: More advanced catalytic systems have been developed for pyrazole synthesis, including phosphotungstic acid and rhodium-based catalysts, which can offer higher efficiency and selectivity under specific conditions.

Influence of Reaction Media: The solvent plays a critical role in reactant solubility, reaction temperature, and catalyst activity. Ethanol is a frequently used solvent due to its ability to dissolve both the chalcone and hydrazine, and its suitable boiling point for reflux conditions. mdpi.com Dimethylformamide (DMF) and Dimethyl sulfoxide (B87167) (DMSO) are also used, particularly in N-arylation reactions of the pyrazole ring. semanticscholar.org The selection of the appropriate medium is often determined by the specific catalyst system and the desired reaction temperature.

Table 1: Comparison of Catalytic Systems for Pyrazole Synthesis from Chalcones

| Catalyst System | Solvent | Temperature | Reaction Time | Yield | Reference |

|---|---|---|---|---|---|

| Glacial Acetic Acid | Glacial Acetic Acid | Reflux | 6.5 h | Good | scispace.com |

| NaOH | Methanol/Ethanol | 0°C - Reflux | 10 h | Good | scispace.com |

| Molecular Iodine | Ethanol/Acetic Acid | Reflux | < 6.5 h | Excellent | scispace.com |

Modern synthetic chemistry emphasizes sustainability, leading to the development of greener alternatives to conventional methods. tandfonline.com These approaches aim to reduce waste, energy consumption, and the use of hazardous materials.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes. rsc.orgdergipark.org.tr This technique provides rapid and uniform heating, often leading to higher yields and cleaner reaction profiles compared to conventional heating. mdpi.comnih.gov For instance, the synthesis of pyrazoline precursors can be achieved in as little as two minutes under microwave irradiation. mdpi.com

Solvent-Free Reactions: Conducting reactions under solvent-free conditions, or "grinding," is a core principle of green chemistry. researchgate.net This method minimizes the use of volatile organic solvents, reducing environmental impact and simplifying product purification. Catalyst-free cycloadditions of diazo compounds to alkynes under heating are another example of solvent-free pyrazole synthesis. rsc.org In some cases, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can facilitate solvent-free reactions at room temperature. tandfonline.com

Alternative Solvents: The use of environmentally benign solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG) is another green strategy. nih.govhealthcare-bulletin.co.uk Water-ethanol mixtures under ultrasonic irradiation have been successfully used for the multi-component synthesis of pyrazole derivatives, offering high yields in short reaction times. nih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Approaches

| Method | Conditions | Reaction Time | Yield | Environmental Benefits | Reference |

|---|---|---|---|---|---|

| Conventional Heating | Glacial Acetic Acid, Reflux | 6.5 hours | Good | - | scispace.com |

| Microwave Irradiation | Ethanol, 100W, 75°C | 30 minutes | High | Reduced energy use, faster reaction | mdpi.com |

| Microwave Irradiation | Water, Weak Base, 120°C | 20 minutes | 60-80% | Use of benign solvent | dergipark.org.tr |

Computational Chemistry and in Silico Approaches for 3 4 4 Fluorophenoxy Phenyl 1h Pyrazole Research

Quantum Chemical Calculations

No specific Density Functional Theory (DFT) studies detailing the electronic structure, optimized geometry, or spectroscopic properties of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole have been identified in the searched literature. Such studies are crucial for understanding the molecule's fundamental quantum mechanical properties.

There are no available HOMO-LUMO (Highest Occupied Molecular Orbital/Lowest Unoccupied Molecular Orbital) analyses for this compound. Consequently, data on its frontier molecular orbitals, energy gap, and derived reactivity descriptors (such as chemical hardness, softness, and electronegativity) are not available.

No studies detailing the conformational analysis or molecular dynamics (MD) simulations of this compound were found. This information would be necessary to understand the molecule's flexibility, stable conformations in different environments, and dynamic behavior over time.

Molecular Docking Studies for Ligand-Target Interactions

Specific molecular docking studies predicting the binding modes and affinities of this compound with any biological macromolecules (e.g., proteins, enzymes) are not present in the available literature.

As no docking studies have been published, there is no information available regarding the key amino acid residues or binding site characteristics involved in potential interactions between this compound and biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net For pyrazole (B372694) derivatives, which are known for a wide range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects, QSAR studies are instrumental in identifying the key structural features that govern their therapeutic potential. nih.govresearchgate.net

Development of Predictive Models for Biological Activity

While specific QSAR models for this compound are not extensively documented in publicly available research, the development of such models would follow a well-established workflow. Initially, a dataset of pyrazole analogs with experimentally determined biological activities against a specific target would be compiled. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would then be calculated. These descriptors can be categorized as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices), or 3D (e.g., steric and electronic parameters).

Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest would be employed to build the QSAR model. researchgate.net For instance, a study on pyrazole derivatives as hypoglycemic agents utilized both MLR and Random Forest, achieving high predictive capabilities with R² values of 0.82 and 0.90, respectively. researchgate.net Such models can predict the activity of new compounds, including this compound, and guide the design of more potent derivatives. The predictive power of these models is rigorously evaluated using internal and external validation techniques to ensure their robustness and reliability. nih.gov

Table 1: Representative Molecular Descriptors Used in QSAR Modeling of Pyrazole Derivatives

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Constitutional | Molecular Weight (MW) | Affects size, solubility, and absorption. |

| Number of Aromatic Rings | Can influence π-π stacking interactions with biological targets. | |

| Topological | Balaban J index | Relates to the branching and connectivity of the molecule. |

| Wiener Index | Describes the overall shape and size of the molecule. | |

| Electronic | Dipole Moment | Influences polar interactions with the target protein. |

| HOMO/LUMO Energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. researchgate.net | |

| Steric | Molar Refractivity (MR) | Reflects the volume occupied by the molecule and its polarizability. |

| Surface Area | Affects solubility and interactions with the active site of a protein. |

This table is illustrative and based on general QSAR practices for heterocyclic compounds.

Descriptor Analysis for Pharmacophore Elucidation

Descriptor analysis within a QSAR model is crucial for elucidating the pharmacophore of a series of compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity. By identifying the descriptors that have the most significant impact on the predicted activity, researchers can infer which molecular features are critical for interaction with the biological target.

For this compound, key descriptors would likely relate to the spatial arrangement of the pyrazole ring, the fluorophenoxy group, and the central phenyl ring. For example, the presence of the fluorine atom can significantly alter the electronic properties of the phenoxy ring, potentially influencing hydrogen bonding or halogen bonding interactions within a protein's active site. The distances and angles between these key features would be critical components of a 3D-QSAR model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). researchgate.net These models provide 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity.

In Silico ADMET Prediction for Research Compound Prioritization

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound to avoid costly failures in later development phases. In silico ADMET prediction tools provide a rapid assessment of a compound's likely absorption, distribution, metabolism, and excretion profile. nih.gov

Absorption and Distribution Simulations (excluding clinical PK)

The absorption of a drug is often predicted by evaluating its physicochemical properties in relation to established guidelines, such as Lipinski's Rule of Five. For this compound, properties like molecular weight, logP (a measure of lipophilicity), and the number of hydrogen bond donors and acceptors would be calculated. Web-based platforms like SwissADME and pkCSM are commonly used for these predictions. nih.govsemanticscholar.org

Furthermore, parameters such as intestinal absorption, Caco-2 cell permeability, and plasma protein binding are simulated. High intestinal absorption and optimal plasma protein binding are desirable for good bioavailability. The blood-brain barrier (BBB) penetration is another critical parameter, especially for compounds targeting the central nervous system. In silico models can predict whether a compound is likely to cross the BBB based on its structural features.

Table 2: Predicted Physicochemical and ADME Properties for this compound

| Property | Predicted Value | Implication for Drug-likeness |

| Molecular Weight | ~322.3 g/mol | Compliant with Lipinski's Rule (<500) |

| logP (o/w) | ~4.5 | Indicates good lipophilicity for membrane permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (≤10) |

| Topological Polar Surface Area (TPSA) | ~45 Ų | Suggests good intestinal absorption and cell permeability |

| Human Intestinal Absorption | High | Favorable for oral bioavailability |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Potential for CNS activity |

Note: The values in this table are estimations based on the structure of the compound and typical predictions for similar molecules. Actual values may vary.

Metabolism and Excretion Pathway Predictions (excluding clinical PK)

The metabolic fate of a compound is a key determinant of its efficacy and potential for toxicity. In silico tools predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. nih.gov For this compound, predictions would identify potential sites of metabolism, such as hydroxylation of the aromatic rings or oxidation of the pyrazole moiety. Inhibition of major CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4) is also assessed, as this can lead to drug-drug interactions.

Excretion pathways are predicted by considering factors like water solubility and potential for renal or biliary clearance. While detailed excretion simulations are complex, initial assessments can indicate whether a compound is likely to be cleared by the kidneys or liver. These predictions, combined with absorption and distribution data, provide a comprehensive in silico pharmacokinetic profile that is invaluable for prioritizing compounds for further preclinical development. semanticscholar.org

Pre Clinical Biological Activity and Mechanistic Investigations of 3 4 4 Fluorophenoxy Phenyl 1h Pyrazole and Analogs

Anti-Cancer Activity and Cellular Pathway Modulation

Analogs of 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole have shown notable anti-cancer properties through various mechanisms, including the inhibition of cancer cell growth, modulation of critical kinase signaling pathways, and the induction of programmed cell death.

The antiproliferative activity of pyrazole (B372694) derivatives has been documented across a range of human cancer cell lines. In prostate cancer, a series of novel 3-(4-fluorophenyl)-1H-pyrazole derivatives demonstrated potent activity against the LNCaP cell line. nih.gov One specific analog, compound 10e, was found to selectively inhibit LNCaP cell growth with a half-maximal inhibitory concentration (IC50) of 18 µM. nih.gov Other studies on 1,3,5-trisubstituted-1H-pyrazole derivatives have also confirmed cytotoxic effects against the PC-3 prostate cancer cell line. rsc.org

In liver cancer, a pyrazole analog, 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, exhibited strong activity against HepG-2 cells, with an IC50 value of 6.78 µM. srrjournals.com For colon cancer, derivatives such as 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazoles have shown potent cytotoxicity against HCT-116 cells. nih.gov Furthermore, various pyrazole derivatives have demonstrated promising activity against the MCF-7 breast cancer cell line, with reported IC50 values ranging from 3.9 to 35.5 µM. rsc.orgsrrjournals.com

| Pyrazole Analog | Cancer Cell Line | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Compound 10e (a 3-(4-fluorophenyl)-1H-pyrazole derivative) | LNCaP (Prostate) | 18 µM | nih.gov |

| 3-(4-fluorophenyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | HepG-2 (Liver) | 6.78 µM | srrjournals.com |

| 1,3,5-Trisubstituted-1H-pyrazole derivatives | MCF-7 (Breast) | 3.9–35.5 µM | rsc.org |

| Various Pyrazole Derivatives | MCF-7 (Breast) | 5.8–9.3 µM | srrjournals.com |

A primary mechanism for the anti-cancer effect of pyrazole compounds is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways that often become dysregulated in cancer. ed.ac.uk A novel class of pyrazole-based compounds has been identified as potent and highly selective ATP-competitive inhibitors of B-Raf kinase, a key component of the MAPK signaling pathway. nih.gov

Similarly, pyrazole urea-based derivatives have been extensively studied as inhibitors of p38 MAP kinase. nih.gov These inhibitors bind to a domain distinct from the ATP-binding site, and their development has led to clinical candidates for treating inflammatory diseases, which share signaling pathways with cancer. nih.gov Further studies have identified pyrazole derivatives that are 2.27 to 2.53 times more potent than the reference drug sorafenib (B1663141) in inhibiting p38α MAPK. ijmphs.com

Beyond these specific kinases, certain pyrazole analogs have demonstrated multi-targeted inhibitory activity. For instance, a series of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives showed potent inhibition against Janus kinases (JAK2/3) and Aurora kinases (A/B), which are involved in cell cycle regulation and proliferation. nih.gov

| Pyrazole Analog Class | Target Kinase | Reported Activity | Reference |

|---|---|---|---|

| Pyrazole-based compounds | B-Raf Kinase | Potent and selective ATP-competitive inhibitors | nih.gov |

| N-pyrazole, N'-aryl ureas | p38 MAP Kinase | Potent inhibitors, leading to clinical candidates | nih.gov |

| Compound 10e (a 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative) | JAK2 | IC50 = 0.166 µM | nih.gov |

| Compound 10e (a 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative) | JAK3 | IC50 = 0.057 µM | nih.gov |

| Compound 10e (a 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative) | Aurora A | IC50 = 0.939 µM | nih.gov |

| Compound 10e (a 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivative) | Aurora B | IC50 = 0.583 µM | nih.gov |

Pyrazole derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis (programmed cell death). Studies have shown that different analogs can arrest the cell cycle at various phases. For example, one pyrazole derivative was reported to induce cell cycle arrest in the S phase in MDA-MB-231 and MDA-MB-468 breast cancer cells. nih.govnih.govresearchgate.net Another analog caused cell cycle arrest in the G2 phase in K562 and HCT116 cells. nih.gov

The induction of apoptosis is a key therapeutic goal in cancer treatment. Research has demonstrated that pyrazole analogs can trigger apoptosis through multiple pathways. One established mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of the caspase-dependent pathway, as evidenced by increased caspase-3 activity. nih.govresearchgate.netwaocp.org Other pyrazole derivatives have been shown to target the Bcl-2 family of proteins, which are key regulators of apoptosis. rsc.orgnih.gov These compounds can activate pro-apoptotic proteins such as Bax and p53, leading to cell death. rsc.org Some analogs have also been found to cause DNA damage, contributing to genotoxic stress and apoptosis induction. rsc.org

Anti-Inflammatory and Analgesic Research

The pyrazole scaffold is a well-known pharmacophore in anti-inflammatory drugs. nih.gov Research into analogs of this compound has explored their potential to inhibit key enzymes and mediators involved in the inflammatory response.

The cyclooxygenase (COX) enzymes, particularly COX-2, are primary targets for anti-inflammatory drugs. Several studies have focused on the development of pyrazole-based selective COX-2 inhibitors to minimize the gastrointestinal side effects associated with non-selective COX inhibition. researchgate.net A series of 3-(2-methoxytetrahydrofuran-2-yl)pyrazoles was evaluated, and one compound demonstrated potent and selective COX-2 inhibition with an IC50 of 1.2 µM, while its IC50 for COX-1 was greater than 100 µM. nih.gov Another study on 3-methyl-1-phenylchromeno[4,3-c]pyrazol-4(1H)-ones identified an analog as a highly potent and selective COX-2 inhibitor (COX-2 IC50 = 1.79 µM) with a selectivity index greater than 16.7. nih.gov This particular compound also displayed superior in vivo anti-inflammatory activity compared to the standard drug celecoxib. nih.gov

The anti-inflammatory effects of pyrazole derivatives extend beyond COX inhibition. Certain analogs have been shown to modulate other important inflammatory mediators. In studies using lipopolysaccharide-stimulated macrophages, pyrazole and pyrazolo[3,4-d]pyridazine compounds significantly inhibited the expression of COX-2 and also strongly downregulated the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for producing the pro-inflammatory molecule nitric oxide (NO). researchgate.net Further research confirmed that pyrazoline derivatives could significantly reduce levels of NO and pro-inflammatory cytokines, including interleukin-1β (IL-1β), tumor necrosis factor (TNF), and interleukin-6 (IL-6). researchgate.net The inhibition of the p38 MAP kinase pathway by pyrazole compounds also contributes to their anti-inflammatory properties by blocking the production of cytokines like TNF-α. nih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral, Antituberculosis)

The pyrazole scaffold is a versatile pharmacophore that has been extensively investigated for its broad-spectrum antimicrobial properties. Derivatives of this compound have demonstrated significant potential in combating various microbial pathogens, including bacteria, fungi, mycobacteria, and viruses. These compounds often exhibit their antimicrobial effects through various mechanisms of action, making them promising candidates for the development of new anti-infective agents. researchgate.netnih.govmdpi.com

Inhibition of Bacterial Growth and Virulence Factors (e.g., S. aureus, MRSA)

Derivatives of pyrazole have shown notable efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. acu.edu.innih.gov Certain pyrazole-ciprofloxacin hybrids have exhibited potent antibacterial activity against S. aureus, with some compounds showing higher or comparable activity to the standard drug ciprofloxacin. rsc.org For instance, specific hybrids demonstrated excellent activity against ciprofloxacin-resistant S. aureus with Minimum Inhibitory Concentration (MIC) values ranging from 0.125–0.5 μg/mL. rsc.org

The antibacterial activity of pyrazole derivatives is often attributed to their ability to inhibit essential bacterial enzymes or disrupt cell wall synthesis. researchgate.net The incorporation of different functional groups onto the pyrazole ring system can significantly influence their antibacterial potency and spectrum. meddocsonline.org For example, some pyrazole derivatives have been found to be effective against both methicillin-sensitive S. aureus (MSSA) and MRSA strains. acu.edu.in

Table 1: Antibacterial Activity of Selected Pyrazole Analogs against S. aureus and MRSA

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

| Pyrazole-Ciprofloxacin Hybrid 7a | S. aureus | 0.125-0.5 | rsc.org |

| Pyrazole-Ciprofloxacin Hybrid 7d | Ciprofloxacin-resistant S. aureus | 0.125-0.5 | rsc.org |

| Pyrazole-Ciprofloxacin Hybrid 7g | S. aureus | 0.125-0.5 | rsc.org |

| Pyrazole Derivative 14 | Methicillin-sensitive S. aureus (MSSA) | 3.125 | acu.edu.in |

| Pyrazole Derivative 37 | MRSA (CCARM 3167) | 1 | acu.edu.in |

Antifungal Activity Against Pathogenic Fungi (e.g., C. albicans, A. flavus)

Pyrazole derivatives have also been recognized for their significant antifungal properties against a range of pathogenic fungi. nih.govmedwinpublishers.com Studies have demonstrated the efficacy of these compounds against species such as Candida albicans and Aspergillus flavus. nih.gov For example, the compound 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide has been shown to completely destroy C. albicans colonies at a concentration of 1000 ppm, with a minimum inhibitory concentration (MIC) of 62.5 µg/mL. nih.gov

The antifungal action of pyrazole derivatives is often linked to their ability to inhibit fungal growth and proliferation. nih.gov The structural features of these compounds can be modified to enhance their antifungal potency and broaden their spectrum of activity. nih.gov Research has shown that certain pyrazole derivatives exhibit comparable or even superior antifungal activity to commercially available antifungal agents. nih.gov

Table 2: Antifungal Activity of a Pyrazole Analog

| Compound | Target Organism | Activity (MIC in µg/mL) | Reference |

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida albicans | 62.5 | nih.gov |

| 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide | Candida tropicalis | 125 | nih.gov |

Antituberculosis Potency

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for the development of novel antituberculosis agents. rowan.edunih.gov Pyrazole-containing derivatives have emerged as a promising class of compounds in this regard, with numerous studies highlighting their potential as anti-TB agents. researchgate.netrowan.edunih.govnih.gov Some pyrazole derivatives have shown promising potency against both drug-susceptible and drug-resistant strains of M. tuberculosis. rowan.edu

The mechanism of action of these compounds may involve the inhibition of essential mycobacterial enzymes, such as UDP-galactopyranose mutase (UGM), which is crucial for the synthesis of the bacterial cell wall. mdpi.com While some pyrazole derivatives have shown inhibitory activity against M. tuberculosis in vitro, further structural modifications are often necessary to improve their efficacy. mdpi.comnih.gov

Antiviral Spectrum of Activity

Pyrazole derivatives have demonstrated a broad spectrum of antiviral activity against various RNA and DNA viruses. researchgate.netnih.govnih.govresearchgate.net Research has identified pyrazole-based compounds with inhibitory effects against viruses such as Yellow Fever Virus (YFV), Chikungunya virus (ChikV), and others. eurekaselect.comnih.gov For instance, a pyrazole derivative was identified as an inhibitor of ChikV with an IC50 of 14.15 µM. eurekaselect.com Another study identified a pyrazoline compound as a promising hit for the development of anti-YFV agents. nih.gov

The antiviral activity of these compounds is often linked to the inhibition of viral replication or other key processes in the viral life cycle. frontiersin.org The versatility of the pyrazole scaffold allows for the design and synthesis of derivatives with potent and selective antiviral properties. researchgate.netacs.org

Neurological and Ion Channel Modulation Studies

In addition to their antimicrobial properties, pyrazole derivatives have been investigated for their effects on the central nervous system, particularly as modulators of ion channels. researchgate.net

N-type Calcium Channel Inhibition

N-type (Cav2.2) calcium channels are validated targets for the management of chronic pain. nih.govdntb.gov.ua Pyrazole derivatives have been explored as potential inhibitors of these channels. sums.ac.irnih.govnih.gov Studies have shown that certain pyranopyrazole derivatives can act as calcium channel blockers, exhibiting vasorelaxant activity. sums.ac.irmdpi.com While the direct inhibition of N-type calcium channels by this compound itself is not extensively documented in the provided results, the broader class of pyrazole-containing compounds has shown promise in modulating calcium channel activity. nih.govnih.gov Further research is needed to specifically elucidate the N-type calcium channel inhibitory potential of this compound and its close analogs.

Neuropeptide Y5 (NPY5) Receptor Antagonism

The pyrazole scaffold has been a subject of investigation for its potential as a Neuropeptide Y (NPY) Y5 receptor antagonist. NPY is a potent neuropeptide that stimulates food intake, and antagonism of its Y5 receptor is considered a therapeutic strategy. Research into novel arylpyrazole derivatives has identified compounds with significant binding affinity and antagonistic activity for the Y5 receptor. nih.gov For instance, certain chiral 2,3-dihydro-1H-cyclopenta[a]naphthalene derivatives incorporating a pyrazole moiety have demonstrated the ability to inhibit food intake in animal models. nih.gov

Furthermore, a high-throughput screening identified 1-aryl-3-carboxamido-5-alkylpyrazoles as ligands for the human NPY5 receptor. nih.gov Subsequent optimization led to compounds like 1-(3-Trifluoromethylphenyl)-3-[N-(5-quinolinyl)carboxamido]-5-methylpyrazole, which exhibited an IC₅₀ of 80 nM for the human NPY5 receptor and demonstrated efficacy in reducing food consumption in a rat fasting-induced feeding model. nih.gov These findings highlight the potential of the pyrazole core structure, shared by this compound, in the development of NPY5 receptor antagonists.

Ryanodine Receptor (RyR) Regulation

Ryanodine receptors (RyRs) are critical intracellular calcium release channels located in the sarcoplasmic/endoplasmic reticulum membrane, essential for muscle contraction. nih.govfrontiersin.org These large ion channels are modulated by a variety of small molecules and proteins. nih.gov While compounds like caffeine (B1668208) and certain xanthine (B1682287) derivatives are known to activate RyRs by increasing their sensitivity to calcium, a review of the scientific literature does not indicate that this compound or its direct analogs have been specifically investigated for regulatory activity at Ryanodine receptors. nih.gov The primary modulators of RyRs identified in research are structurally distinct from the phenoxyphenyl-pyrazole class of compounds. nih.govnih.gov

Other Investigated Biological Activities

Beyond the targets mentioned above, the broader class of pyrazole-containing compounds has been explored for a range of other biological effects, including insecticidal, nematocidal, and CFTR potentiation activities.

Phenylpyrazole derivatives are a well-established class of insecticides and acaricides. Research has focused on designing novel analogs with enhanced biological activity. sioc-journal.cnnih.gov Studies on phenylpyrazole analogues have demonstrated significant efficacy against various agricultural pests. For example, specific novel derivatives have shown high mite-killing efficacy against Tetranychus cinnabarinus and potent insecticidal effects against Myzus persicae (peach-potato aphid) and Plutella xylostella (diamondback moth). sioc-journal.cn The mechanism of action for many insecticidal phenylpyrazoles involves antagonism of the gamma-aminobutyric acid (GABA) receptor. nih.gov

Below is a table summarizing the activity of selected phenylpyrazole analogs against common agricultural pests.

| Compound ID | Target Species | Activity Metric | Value (mg/L) |

| 8e | Tetranychus cinnabarinus | Mite Killing Efficacy | 100% at 2.5 |

| 8i | Myzus persicae | Insecticidal Efficacy | 100% at 5 |

| 8a, 8b, 8i | Plutella xylostella | Insecticidal Efficacy | 100% at 2.5 |

| A15 | Plutella xylostella | LC₅₀ | 0.29 |

| A15 | Myzus persicae | LC₅₀ | 3.10 |

| A12-A17 | Tetranychus cinnabarinus | LC₅₀ Range | 0.58 - 0.91 |

| 5q | Tetranychus cinnabarinus | LC₅₀ | 0.17 |

| 5k | Tetranychus cinnabarinus | LC₅₀ | 0.22 |

Data sourced from multiple studies on novel phenylpyrazole derivatives. sioc-journal.cnnih.govnyxxb.cn

The pyrazole carboxamide scaffold has been identified as a promising starting point for the development of novel nematocidal agents. Synthetic derivatives have been evaluated for their efficacy against plant-parasitic nematodes such as Meloidogyne incognita (root-knot nematode). eurekaselect.comepa.gov Research in this area has led to the synthesis of novel chiral fluorinated pyrazole carboxamides and 1H-pyrazole-4-carboxamide derivatives that exhibit significant control efficacy against this major agricultural pest in laboratory settings. eurekaselect.comepa.gov These findings suggest that the pyrazole chemical space is a viable area for the discovery of new compounds to manage nematode infestations.

Certain pyrazole-containing compounds have been identified as potentiators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, an anion channel crucial for ion and water transport across epithelial cell membranes. nih.govnih.gov Mutations in the CFTR gene, such as the ΔF508 mutation, lead to cystic fibrosis. Potentiators are small molecules that enhance the channel gating activity of CFTR proteins that are present on the cell surface. researchgate.net

Novel hydroxypyrazoline analogues have been synthesized and evaluated for this activity. nih.gov One particular compound, designated CP7q, demonstrated high potentiation activity for both wild-type and ΔF508-CFTR. nih.gov It also significantly potentiated the chloride conductance of the G551D-CFTR gating mutant. nih.gov Mechanistically, these potentiators can improve the channel's open probability by increasing the channel open time and reducing the closed time, without altering cytosolic cAMP levels. nih.govresearchgate.net

The table below shows the potentiation activity of a selected hydroxypyrazoline analog on different CFTR forms.

| Compound ID | CFTR Form | Activity Metric | Value (µM) |

| CP7q | Wild-Type | EC₅₀ | 0.88 ± 0.11 |

| CP7q | ΔF508 | EC₅₀ | 4.45 ± 0.31 |

Data from a study on novel hydroxypyrazoline analogues as CFTR potentiators. nih.gov

Biological Target Identification and Validation

The pyrazole scaffold is a versatile pharmacophore present in compounds that interact with a wide array of biological targets. For the specific class of 3-(4-phenoxyphenyl)-1H-pyrazoles, a significant finding is their identification as potent, state-dependent sodium channel blockers. nih.gov A study on a series of these compounds, which are direct analogs of this compound, demonstrated that they could effectively block sodium channels, and one analog showed robust activity in a rat model of neuropathic pain. nih.gov

Beyond this specific target, the broader family of pyrazole derivatives has been validated against numerous other biological targets through various preclinical studies:

GABA Receptors: As mentioned, phenylpyrazole insecticides commonly target the gamma-aminobutyric acid receptor in insects. nih.gov

Kinases: Various pyrazole derivatives have been developed as inhibitors of protein kinases, which are crucial regulators of cell signaling. Targets include Cyclin-Dependent Kinases (CDKs), which are involved in cell cycle regulation and are targets for anticancer therapies. hilarispublisher.com

NPY5 Receptors: As detailed in section 5.4.2, pyrazole-based compounds have been validated as antagonists of the NPY5 receptor for potential anti-obesity applications. nih.govnih.gov

CFTR Protein: The validation of hydroxypyrazoline compounds as CFTR potentiators confirms the interaction of this class of molecules with the ion channel. nih.gov

Succinate (B1194679) Dehydrogenase (SDH): In the context of fungicides, novel pyrazole carboxamides have been identified as potent inhibitors of succinate dehydrogenase, a key enzyme in the mitochondrial electron transport chain. researchgate.net

This diverse range of validated targets underscores the chemical tractability of the pyrazole core structure for developing modulators of various biological functions.

Enzyme Inhibition Studies

Derivatives of the pyrazole scaffold have been extensively studied for their inhibitory effects on various enzymes, indicating the potential for this compound to exhibit similar activities.

Tyrosinase: Pyrazole derivatives have demonstrated notable tyrosinase inhibitory activity. For instance, a series of 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivatives were synthesized and evaluated for their ability to inhibit mushroom tyrosinase. Certain compounds within this series exhibited significant inhibition, with IC50 values as low as 0.259 ± 0.005 mg/mL when using L-tyrosine as a substrate. scientific.net Another study on fluorinated 4,5-dihydro-1H-pyrazole derivatives identified 5-(2-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde as the most potent inhibitor of the monophenolase activity of mushroom tyrosinase, showing 32.07 ± 3.39% inhibition. mdpi.com Molecular docking studies suggest that these pyrazole derivatives can bind to the active site of tyrosinase, potentially blocking substrate access. mdpi.comrsc.org

Cholinesterases: Phenylacetamide derivatives bearing a 1H-pyrazole ring have been investigated for their cholinesterase inhibitory activity. While many of these compounds displayed moderate and selective acetylcholinesterase (AChE) inhibition, their activity against butyrylcholinesterase (BuChE) was negligible. dergipark.org.tr For example, certain pyrazole derivatives showed AChE inhibition with IC50 values in the micromolar range. dergipark.org.tr Molecular docking studies have been employed to understand the binding modes of these pyrazole derivatives within the active site of AChE. bohrium.com

DNA Gyrase: Pyrazole derivatives have emerged as potent inhibitors of bacterial DNA gyrase, a crucial enzyme for bacterial replication. A novel series of N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs were designed and synthesized, with some compounds strongly inhibiting both Staphylococcus aureus and Bacillus subtilis DNA gyrase, exhibiting IC50 values as low as 0.15 µg/mL and 0.25 µg/mL, respectively. nih.gov The inhibitory activity against DNA gyrase is believed to be a key mechanism behind the antibacterial effects of these compounds. nih.gov Molecular docking studies have further elucidated the interactions between pyrazole derivatives and the DNA gyrase active site. nih.govmdpi.comijbpas.com

Lanosterol (B1674476) 14 α-demethylase: This cytochrome P450 enzyme is a key target for antifungal agents. In silico screening and molecular docking studies have been performed on pyrazole derivatives to assess their potential as inhibitors of fungal lanosterol 14α-demethylase. ijnrd.orgijnrd.org These computational studies help in understanding the binding modes of pyrazole-containing compounds within the active site of the enzyme, suggesting that the pyrazole scaffold can serve as a basis for designing new inhibitors. wjpls.orgneuroquantology.com

| Enzyme | Compound/Analog | Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Tyrosinase | 3,5-substituted-4,5-dihydro-1H-pyrazole-1-carbothioamide derivative | 0.259 ± 0.005 mg/mL | scientific.net |

| Tyrosinase | 5-(2-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde | 32.07 ± 3.39% inhibition | mdpi.com |

| Acetylcholinesterase (AChE) | N-phenylacetamide pyrazole derivative | 8.32 µM | dergipark.org.tr |

| DNA Gyrase (S. aureus) | N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analog | 0.15 µg/mL | nih.gov |

| DNA Gyrase (B. subtilis) | N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analog | 0.25 µg/mL | nih.gov |

Receptor Binding Assays

The interaction of this compound and its analogs with nuclear receptors has been a significant area of investigation, particularly focusing on the androgen and estrogen receptors.

Androgen Receptor: A series of 3-(4-fluorophenyl)-1H-pyrazole derivatives, which are structurally very similar to the subject compound, have been synthesized and evaluated as androgen receptor (AR) antagonists. nih.gov Several of these compounds demonstrated potent antiproliferative activity against prostate cancer cell lines and showed a promising ability to downregulate the prostate-specific antigen (PSA), a target gene of the androgen receptor. nih.gov One of the lead compounds in that series selectively inhibited LNCaP cell growth with an IC50 value of 18 μmol/l and resulted in a 46% downregulation of PSA. nih.gov These findings suggest that the 3-phenyl-1H-pyrazole scaffold is a promising framework for the development of novel AR antagonists. nih.govmdpi.com

Estrogen Alpha Receptor: Pyrazole derivatives have been identified as high-affinity ligands for the estrogen receptor (ER), with some analogs showing remarkable selectivity for the ERα subtype. nih.gov For example, a propylpyrazole triol (PPT) was found to bind to ERα with high affinity, approximately 50% that of estradiol, and exhibited a 410-fold binding preference for ERα over ERβ. nih.gov Molecular docking studies of various pyrazole derivatives with ERα have been conducted to understand the structural basis for their binding affinity and to guide the design of new ERα inhibitors for potential use in breast cancer treatment. rsyn.fyithesciencein.orgnih.govjmolekul.com These studies indicate that the pyrazole core can be effectively utilized to develop selective estrogen receptor modulators.

| Receptor | Compound/Analog | Binding/Antagonistic Activity | Reference |

|---|---|---|---|

| Androgen Receptor | 3-(4-fluorophenyl)-1H-pyrazole derivative (Compound 10e) | IC50 = 18 µmol/L (LNCaP cell growth inhibition) | nih.gov |

| Estrogen Receptor Alpha | Propylpyrazole triol (PPT) | Binds with high affinity (ca. 50% that of estradiol) | nih.gov |

Protein-Ligand Interaction Mapping

Computational molecular docking studies have been instrumental in elucidating the potential binding modes of pyrazole derivatives, including those related to this compound, with their respective protein targets.

Tyrosinase: Molecular docking simulations of pyrazole derivatives with tyrosinase have revealed that these compounds can fit into the active site of the enzyme. mdpi.commdpi.comrsc.orgnih.govnih.gov The interactions are often characterized by hydrogen bonding and hydrophobic interactions with key amino acid residues within the binding pocket, which can prevent the natural substrate from accessing the catalytic site. nih.gov

Cholinesterases: Docking studies of pyrazole-based compounds with acetylcholinesterase have shown that they can occupy the deep cavity of the enzyme's active site. bohrium.com The binding is typically stabilized by interactions with catalytic residues such as His447 and Ser203, as well as with other critical residues like Tyr337, which is important for the inhibition of the human enzyme. bohrium.com

DNA Gyrase: The binding interactions of pyrazole derivatives with the active site of DNA gyrase have been explored through molecular docking. nih.govmdpi.comijbpas.comhealthinformaticsjournal.combiointerfaceresearch.com These studies have shown that the pyrazole ring and its substituents can form hydrogen bonds and hydrophobic interactions with the amino acid residues of the enzyme, thereby inhibiting its activity. nih.govnih.govresearchgate.net

Lanosterol 14 α-demethylase: In silico molecular docking has been used to predict the binding of pyrazole derivatives to the active site of lanosterol 14α-demethylase. ijnrd.orgijnrd.orgwjpls.orgneuroquantology.com These studies suggest that the pyrazole moiety can interact with the heme group in the active site and form hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, providing a basis for their potential as antifungal agents.

Androgen and Estrogen Receptors: Molecular modeling studies of pyrazole-based ligands with the androgen and estrogen receptors have provided insights into their antagonistic and modulatory activities. For the androgen receptor, these studies help to understand how the compounds bind to the ligand-binding domain and disrupt the normal function of the receptor. nih.gov In the case of the estrogen receptor alpha, docking studies have shown that pyrazole derivatives can adopt a binding mode that allows them to interact with key residues in the ligand-binding pocket, explaining their affinity and selectivity. nih.govthesciencein.orgijirss.comdoaj.org

Structure Activity Relationship Sar Studies of 3 4 4 Fluorophenoxy Phenyl 1h Pyrazole Derivatives

Impact of Pyrazole (B372694) Ring Substitutions

Influence of Fluorine Atom Position and Electronic Nature

The incorporation of fluorine into heterocyclic compounds is a widely used strategy in medicinal chemistry to enhance biological activity. researchgate.netedwiserinternational.com The fluorine atom's high electronegativity and the strength of the carbon-fluorine bond can improve metabolic stability, binding affinity, and the electronic properties of the molecule. sci-hub.semdpi.comnih.gov

In studies of related aryl-pyrazole structures, the position of the fluorine atom on a phenyl ring was found to be a critical determinant of activity. One SAR study on 4-arylazo-3,5-diamino-1H-pyrazoles investigated the impact of fluorine substitution at the ortho, meta, and para positions of the aryl ring. The results, summarized in the table below, indicated that the highest activity was achieved when the fluorine atom was located in the ortho position relative to the linker group. nih.gov The para-fluoro analogue showed the lowest activity of the three. nih.gov

| Compound Entry | Fluorine Position | Biological Activity (% Reduction of c-di-GMP) |

| 1 | 3-F (meta) | 73% |

| 2 | 2-F (ortho) | 83% |

| 3 | 4-F (para) | 44% |

| Data sourced from a study on 4-arylazo-3,5-diamino-1H-pyrazoles, demonstrating the influence of fluorine position on activity. nih.gov |

The electronic nature of the fluorine atom, being the most electronegative element, significantly alters the charge distribution within the molecule. This can influence intramolecular interactions and the compound's ability to bind to its biological target. sci-hub.se The introduction of electron-withdrawing groups like fluorine is a supported strategy for developing highly potent analogues. frontiersin.orgnih.gov

Role of the Phenyl Substituent on Activity

The phenyl group attached directly to the pyrazole core at the 3-position is crucial for the activity of this class of compounds. nih.govacs.org SAR studies have shown that this aryl moiety likely targets key binding pockets, and its presence is favored for high potency. nih.gov

Research on 3-(4-phenoxyphenyl)pyrazoles as sodium channel blockers indicated that the distal phenyl group is critical for activity. nih.govacs.org Similarly, studies on other diaryl pyrazoles have confirmed that this structural feature is a ubiquitous and fertile source of medicinal agents. researchgate.net Modifications to this phenyl ring, particularly with electron-withdrawing groups, have been shown to enhance antinociceptive efficacy in related pyrazole structures. nih.gov For instance, comparing a 4-phenoxyphenyl derivative with a 4-chlorophenyl derivative showed that both maintained activity, though the phenoxy compound was more potent in activating TbrAK. researchgate.net This suggests that while the phenyl ring itself is important, its electronic properties can be fine-tuned by substituents to modulate activity.

| Compound | C-5 Substituent on Pyrazole | Rationale | EC50 (µM) for TbrAK Activation |

| 1 | 4-(4-phenoxyphenyl) | Parent compound | 38.9 |

| 3 | 4-ethylphenyl | Replacement of phenoxy with less complex lipophilic group | 168.4 |

| 4 | 4-chlorophenyl | Introduction of electron-withdrawing group | 134.7 |

| Data from a study on 5-substituted pyrazoles, illustrating the importance of the phenoxyphenyl group compared to other phenyl substituents. researchgate.net |

Modifications at the 1H-Position of the Pyrazole Ring

The nitrogen atom at the 1-position (1H) of the pyrazole ring offers a key site for chemical modification. The nature of the substituent at this position can greatly influence the compound's pharmacological properties. Studies on 3-(4-phenoxyphenyl)-1H-pyrazoles revealed that having a hydrogen-bond donor at the pyrazole nitrogen improves potency. nih.govacs.org

Conversely, other studies have shown that functionalization at the N1-position can be detrimental to activity. For example, in a series of 4-arylazo-3,5-diamino-1H-pyrazoles, both alkylation and acylation of the nitrogen atoms generally led to a loss of activity. nih.gov Similarly, research on certain 3-amino-5-anilino-1H-pyrazole-4-carboxylates showed that introducing various alkyl and aryl groups at the N1 position resulted in a loss of antiproliferative activity. mdpi.com These findings suggest that for certain biological targets, an unsubstituted N1-H may be crucial for forming key hydrogen bonds within the active site, and its substitution can disrupt this critical interaction.

Structure-Activity Correlates of the Phenoxy Moiety

Substitution Patterns on the Phenoxy Ring

The distal phenyl ring of the phenoxy group is a critical component for biological activity. nih.govacs.org SAR studies on a series of 3-(4-phenoxyphenyl)-1H-pyrazoles demonstrated that this ring is tolerant of lipophilic and electronegative substituents, particularly at the ortho and/or para positions. nih.govacs.org

The parent compound of the title series, featuring a fluorine atom at the para-position, aligns with this finding. Fluorine is both lipophilic (in an aromatic context) and highly electronegative. In a related study, the introduction of a para-nitro group, which is strongly electron-withdrawing, onto the phenoxy ring was also evaluated. researchgate.net This highlights that the electronic properties of the phenoxy ring can be modulated to influence activity. The general tolerance for para-substitution with electronegative atoms suggests this position is important for interaction with the biological target, potentially through specific electronic or hydrophobic interactions. nih.govacs.org

Importance of the Ether Linkage

The ether linkage (-O-) connecting the distal fluoro-phenyl ring to the central phenyl-pyrazole core is a defining feature of the molecular architecture. While direct modifications replacing this linkage are not extensively detailed in the cited literature, its consistent presence in highly active compounds underscores its importance. nih.govacs.orgresearchgate.net This linkage provides a degree of rotational flexibility, allowing the two aryl rings to adopt an optimal conformation for binding to the target receptor or enzyme. The potency of various 3-(4-phenoxyphenyl)pyrazole derivatives suggests that the specific angle and distance afforded by the ether bridge are crucial for maintaining the desired three-dimensional structure required for biological activity. nih.govacs.org Its role is therefore inferred to be critical in orienting the terminal fluorophenyl ring correctly within the binding site.

Conformation-Activity Relationships

Molecular modeling and X-ray crystallography studies on structurally related 3,4-diarylpyrazolines have revealed the importance of specific conformations for biological activity. For instance, the absolute configuration at stereocenters can significantly impact potency. In a series of 3,4-diarylpyrazolines, the S-configuration at the C4 position was identified as the eutomer, or the more active enantiomer. nih.gov Furthermore, the presence of intramolecular hydrogen bonds can lock the molecule into a specific, biologically active conformation. nih.gov Computational models and X-ray diffraction data of related compounds have shown how different intramolecular hydrogen bonding patterns can distinguish between active and inactive compounds. nih.gov

For 3-(4-(4-Fluorophenoxy)phenyl)-1H-pyrazole derivatives, the dihedral angles between the planes of the aromatic rings are critical conformational parameters. The degree of rotational freedom around the single bonds connecting the pyrazole to the phenyl ring and the phenyl ring to the phenoxy ether linkage influences the molecule's ability to adopt the optimal conformation for binding. A simple connection table representation can be used to examine the conformational flexibility of such compounds, with parameters like the fraction of rotatable bonds providing insight into their conformational landscape. nih.gov

Table 1: Key Conformational Features Influencing Activity in Diaryl Pyrazole Derivatives

| Feature | Description | Impact on Activity |

| Relative Ring Orientation | The dihedral angles between the pyrazole and the two phenyl rings. | Determines the overall molecular shape and fit within the target's binding site. |

| Intramolecular Hydrogen Bonding | Formation of hydrogen bonds between different parts of the molecule. | Can restrict conformational flexibility, locking the molecule in a bioactive conformation. nih.gov |

| Chirality | Presence of stereocenters. | Enantiomers can exhibit significantly different biological activities. nih.gov |

| Rotatable Bonds | The number of single bonds around which rotation can occur. | A higher number of rotatable bonds can increase conformational flexibility, which may be advantageous or disadvantageous depending on the target. nih.gov |

Development of SAR Models and Predictive Tools

To quantitatively understand the relationship between the chemical structure and biological activity of this compound derivatives, various computational SAR models can be developed. These models serve as predictive tools to guide the design of new analogs with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in this regard. Both 2D and 3D-QSAR models have been successfully applied to various series of pyrazole derivatives to identify key structural features that govern their biological activity.

2D-QSAR models correlate physicochemical properties and topological indices with biological activity. For pyrazole derivatives, descriptors such as molecular volume and the number of multiple bonds have been shown to be significant. The presence or absence of specific atom-centered fragments and the topological distance between pharmacophoric features also play a crucial role.

3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electronic requirements for activity. These methods generate 3D contour maps that highlight regions where modifications to the molecule are likely to enhance or diminish its biological effect.

For instance, in studies of pyrazole-based kinase inhibitors, CoMFA and CoMSIA models have been developed to elucidate the SAR. nih.govnih.gov These models typically reveal the importance of:

Steric Fields: Indicating where bulky or smaller substituents are preferred.

Electrostatic Fields: Highlighting regions where positive or negative charges are favorable.

Hydrophobic Fields: Showing areas where lipophilic or hydrophilic groups would be beneficial.

Hydrogen Bond Donor/Acceptor Fields: Identifying locations where hydrogen bonding interactions are critical for binding.

A hypothetical CoMSIA model for a series of this compound derivatives might indicate that bulky, hydrophobic groups are favored at one position of the pyrazole ring, while hydrogen bond acceptors are preferred on the fluorophenoxy ring to enhance interaction with the target protein. The development of such predictive models relies on a dataset of compounds with experimentally determined biological activities. The statistical robustness of these models is typically validated using techniques like leave-one-out cross-validation and by predicting the activity of an external test set of compounds. nih.govptfarm.pl

Table 2: Common Descriptors Used in QSAR Models for Pyrazole Derivatives

| Descriptor Type | Examples | Information Provided |

| Topological | Balaban J index, Connectivity indices | Describes the branching and connectivity of the molecule. nih.gov |

| Electronic | Wang-Ford charges, Dipole moment | Relates to the electronic distribution and potential for electrostatic interactions. nih.gov |

| Steric | Molecular volume, Principal moments of inertia | Pertains to the size and shape of the molecule. |

| Hydrophobic | LogP, Molar refractivity | Quantifies the lipophilicity of the molecule. |

| 3D Field-Based (CoMFA/CoMSIA) | Steric, Electrostatic, Hydrophobic fields | Provides a 3D representation of the structural requirements for activity. nih.govnih.gov |

Ligand Efficiency and Lipophilicity Index in SAR Optimization

In the process of optimizing a lead compound like this compound, it is crucial to not only increase potency but also to maintain or improve drug-like properties. Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are valuable metrics used to guide this optimization process. researchgate.netsciforschenonline.org

Ligand Efficiency (LE) normalizes the binding affinity of a compound for its molecular size, typically the number of heavy (non-hydrogen) atoms (HAC). It is calculated as:

LE = -ΔG / HAC

where ΔG is the Gibbs free energy of binding. A higher LE indicates that a compound achieves its potency with a more efficient use of its atoms. During lead optimization, it is generally desirable to maintain or improve LE. A commonly accepted guideline for a promising lead compound is an LE value greater than 0.3 kcal/mol per heavy atom. researchgate.net

Lipophilic Ligand Efficiency (LLE) , also known as Lipophilic Efficiency (LipE), relates the potency of a compound to its lipophilicity (logP or logD). It is calculated as:

LLE = pIC50 - logP

LLE is a measure of how effectively a compound utilizes its lipophilicity to achieve its binding affinity. A higher LLE is generally preferred, as it suggests that potency is not being driven solely by increasing lipophilicity, which can lead to undesirable properties such as poor solubility and off-target effects. sciforschenonline.orgnih.gov An LLE value between 5 and 7 is often considered optimal for drug candidates. sciforschenonline.org

In the optimization of derivatives of this compound, these metrics can be applied to guide structural modifications. For example, if a modification increases potency but also significantly increases lipophilicity, the LLE may decrease, indicating a less efficient optimization. Conversely, a modification that enhances potency while maintaining or reducing lipophilicity would result in an improved LLE, representing a more favorable outcome.

Table 3: Application of Efficiency Metrics in SAR Optimization

| Metric | Formula | Desired Trend in Optimization | Rationale |

| Ligand Efficiency (LE) | -ΔG / HAC | Maintain or Increase | To achieve high potency with minimal molecular size. researchgate.net |

| Lipophilic Ligand Efficiency (LLE) | pIC50 - logP | Increase | To improve potency without a disproportionate increase in lipophilicity, thereby maintaining good physicochemical properties. sciforschenonline.org |

By systematically applying the principles of conformation-activity relationships, developing predictive SAR models, and utilizing efficiency metrics like LE and LLE, medicinal chemists can more effectively navigate the complex process of optimizing this compound derivatives into promising drug candidates.

Emerging Research Applications and Advanced Methodologies

Pyrazole (B372694) Derivatives as Chemosensors

The inherent structural features of the pyrazole nucleus, with its multiple coordination sites, make it an excellent scaffold for the design of chemosensors. These specialized molecules are designed to detect and signal the presence of specific analytes, such as metal ions, through observable changes in their physical properties, most notably fluorescence.

Pyrazole derivatives have been successfully synthesized to act as selective chemosensors for various metal ions. The selectivity of these sensors is dictated by the specific arrangement of atoms in the pyrazole derivative, which determines how it will bind to a metal ion. For instance, some pyrazoline-based sensors have demonstrated a pronounced fluorescence response, or "turn on" signal, specifically in the presence of zinc (Zn²⁺) and cadmium (Cd²⁺) ions.

The design of the sensor dictates its preference for certain ions. Studies on pyrazole compounds containing a pyridine (B92270) ring have shown that this structural element can effectively chelate with Zn²⁺, leading to a detectable signal. The ability to selectively detect toxic heavy metal ions like Cd²⁺ is of significant environmental and biological importance. Researchers have synthesized pyrazoline-based fluorescent chemosensors that exhibit high selectivity for Cd²⁺ even in the presence of other competing metal ions such as Co²⁺, Cu²⁺, Hg²⁺, and Zn²⁺.

| Sensor Type | Target Ion(s) | Detection Mechanism |

| Pyrazoline-based sensor | Cd²⁺ | Fluorescence quenching |

| Pyrazole with pyridine ring | Zn²⁺, Cd²⁺ | "Turn on" fluorescence |

| Pyrazolo[3,4-b]quinoline derivative | Zn²⁺ | Fluorescence enhancement |

This table presents examples of metal ion selectivity by different pyrazole-based chemosensors.

Fluorescent probes are powerful tools in chemical and biological research, and pyrazole derivatives are a key class of compounds used in their development. These probes can operate through different mechanisms, including "turn-on" and "turn-off" responses. A "turn-off" or fluorescence quenching mechanism occurs when the binding of an analyte, such as a metal ion, to the fluorescent probe leads to a decrease in its emission intensity.

This quenching can happen through various processes, including photoinduced electron transfer (PET). In one study, a pyrazoline derivative designed for Cd²⁺ detection operated via a PET mechanism, where the fluorescence intensity was strongly quenched as the concentration of Cd²⁺ increased. atlantis-press.com The binding constant for the complex formed between the sensor and the metal ion can be calculated to quantify the strength of the interaction, with one such Cd²⁺ sensor showing a binding constant of 5.3 × 10⁵ M⁻¹. atlantis-press.com This high binding affinity contributes to a very low limit of detection, in this case, 0.09 μM, highlighting the sensitivity of such probes. atlantis-press.com In contrast, "turn-on" sensors are designed so that the binding event disrupts a quenching process, leading to a significant increase in fluorescence. researchgate.net

Photophysical Properties Research

The photophysical properties of a compound describe its interaction with light, including the absorption and emission of photons. Research into the photophysical behavior of pyrazole derivatives is crucial for their application in fluorescent probes, bioimaging, and materials science.

Spectroscopic techniques are the primary tools used to characterize the photophysical properties of pyrazole derivatives. UV-Vis absorption spectroscopy reveals the wavelengths of light a molecule absorbs, while fluorescence spectroscopy measures the light it emits after excitation. The difference between the maximum absorption and emission wavelengths is known as the Stokes shift.

For pyrazole derivatives, these properties are highly sensitive to their molecular structure and environment. nih.gov For example, the introduction of different substituent groups can tune the absorption and emission wavelengths. nih.gov Computational methods, such as Density Functional Theory (DFT), are often used to complement experimental data. icm.edu.pl These calculations can provide insights into the molecule's electronic structure, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are fundamental to understanding its electronic transitions and reactivity. icm.edu.pl

| Pyrazole Derivative Type | λabs (nm) | λem (nm) | Notes |

| Pyrazoline-BODIPY hybrid | 499 | 511 | Exhibits Intramolecular Charge Transfer (ICT). nih.gov |

| Pyrazolo[4,3-b]pyridine | 336 | 440 | Wavelengths shift in the presence of BF₃. nih.gov |

| 3-(Coumarin-3-yl)pyrazole | 425 | 500 | Emission intensity is enhanced in the presence of H₂S. nih.gov |

This table provides examples of absorption (λabs) and emission (λem) maxima for different fluorescent pyrazole probes.

Two critical parameters that quantify the efficiency of a fluorophore are its fluorescence quantum yield (ΦF) and fluorescence lifetime (τ). The quantum yield is the ratio of photons emitted to photons absorbed, representing the efficiency of the fluorescence process. A high quantum yield is often a desirable characteristic for fluorescent probes.

The quantum yield of pyrazole derivatives can vary dramatically based on their structure and solvent environment. nih.gov For instance, a pyrazoline-BODIPY hybrid probe was reported to have a quantum yield of 30%, while a probe designed for hydrogen sulfide (B99878) (H₂S) detection saw its quantum yield increase from 5% to 27% upon reaction with the analyte. nih.gov In another example, a sensor for zinc ions experienced a 13-fold increase in its fluorescence quantum yield upon binding with Zn²⁺. researchgate.net The fluorescence lifetime, which is the average time the molecule spends in the excited state before returning to the ground state, is another important characteristic that provides information about the excited state processes. Precise tuning of these properties through synthetic chemistry is a key goal for developing highly sensitive and effective fluorescent molecules.

Innovative Screening Platforms for Biological Activity

The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs. Consequently, there is significant interest in synthesizing and screening new pyrazole derivatives for potential therapeutic applications. Innovative and high-throughput screening platforms are essential for efficiently evaluating the biological activities of large libraries of these compounds.

Research has shown that derivatives of 3-(4-fluorophenyl)-1H-pyrazole possess potential biological activity. In one study, a series of these derivatives were synthesized and evaluated for their antiproliferative activity against prostate cancer cell lines (LNCaP and PC-3). nih.gov Several of the synthesized compounds demonstrated potent activity against the LNCaP cells. nih.gov Specifically, one compound was found to inhibit LNCaP cell growth with an IC₅₀ value of 18 μmol/l and also reduce the expression of the prostate-specific antigen (PSA) gene, a key biomarker for prostate cancer. nih.gov